molecular formula C7H4ClN3O2 B13688959 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B13688959
M. Wt: 197.58 g/mol
InChI Key: IDRJLNSCIBUCLZ-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 5-position and a carboxylic acid group at the 7-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with triethyl orthoformate and acetic anhydride to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the presence of the chlorine atom and carboxylic acid group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid lies in its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7_{7}H4_{4}ClN3_{3}O2_{2}
  • Molecular Weight : 197.58 g/mol
  • CAS Number : 1159831-56-7

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic processes.
  • Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For example, in vitro studies have demonstrated significant cytotoxic effects on colorectal cancer cell lines (HCT116) with IC50_{50} values lower than standard chemotherapeutic agents like 5-fluorouracil .
  • Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway.

Anticancer Activity

A notable study evaluated the efficacy of this compound against various cancer cell lines:

Cell Line IC50_{50} (µg/mL) Comparison with Control
HCT1166.76Better than 5-FU (77.15)
A549193.93Comparable to control
MCF7120.50Moderate activity

The results indicated that this compound is particularly effective against HCT116 cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated significant inhibition against:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings highlight its potential application in treating bacterial infections .

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-4(7(12)13)2-6-10-9-3-11(5)6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRJLNSCIBUCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=NN=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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